molecular formula C17H9ClO B12568100 Pyrene-4-carbonyl chloride CAS No. 185046-55-3

Pyrene-4-carbonyl chloride

Cat. No.: B12568100
CAS No.: 185046-55-3
M. Wt: 264.7 g/mol
InChI Key: WVJYHGOXRPQEBM-UHFFFAOYSA-N
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Description

Pyrene-4-carbonyl chloride is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. This compound is characterized by the presence of a carbonyl chloride group attached to the pyrene nucleus, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-4-carbonyl chloride typically involves the chlorination of pyrene-4-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{Pyrene-4-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Pyrene-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Although less common, the pyrene nucleus can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used as reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction of the carbonyl chloride group.

Scientific Research Applications

Pyrene-4-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pyrene-based compounds, which are valuable in organic electronics and photonics.

    Biology: Employed in the modification of biomolecules for fluorescence labeling and imaging studies.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of pyrene-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, facilitating the formation of amides, esters, and other derivatives.

Comparison with Similar Compounds

    Pyrene-1-carbonyl chloride: Another derivative of pyrene with similar reactivity but different substitution pattern.

    Naphthalene-2-carbonyl chloride: A naphthalene derivative with comparable chemical properties.

    Anthracene-9-carbonyl chloride: An anthracene derivative used in similar synthetic applications.

Uniqueness: Pyrene-4-carbonyl chloride is unique due to its specific substitution pattern on the pyrene nucleus, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring fluorescence and electronic properties, such as in the development of organic semiconductors and sensors.

Properties

CAS No.

185046-55-3

Molecular Formula

C17H9ClO

Molecular Weight

264.7 g/mol

IUPAC Name

pyrene-4-carbonyl chloride

InChI

InChI=1S/C17H9ClO/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H

InChI Key

WVJYHGOXRPQEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C(=O)Cl

Origin of Product

United States

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